molecular formula C23H20N2O5S B2521681 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251630-01-9

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2521681
CAS No.: 1251630-01-9
M. Wt: 436.48
InChI Key: WRBATAATRSWZEK-UHFFFAOYSA-N
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Description

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including thieno[3,2-d]pyrimidines, has been a subject of interest due to their diverse biological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of amino-thiophene carboxamides with carbonyl compounds to produce tetrahydropyridothienopyrimidine derivatives. Such synthetic pathways are crucial for the development of new drugs and materials with potential applications in medicine and industry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Compounds structurally related to 4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have been evaluated for their antimicrobial efficacy. The synthesis of novel derivatives and their antimicrobial activity screening revealed that certain thieno[2,3-d]pyrimidine-6-carboxamides possess significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa. Such findings indicate the potential of these compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antineoplastic Properties

Research into the metabolism and disposition of structurally related compounds, such as those containing thieno[2,3-b]pyridine moieties, has shown potential antineoplastic (anti-cancer) properties. These studies provide a foundation for understanding how these compounds are metabolized in the body and their potential pathways for exerting therapeutic effects, especially in accelerating bone-marrow cell formation, which is crucial for cancer treatment (Zhang, Liu, Fan, Fang, Li, & Wang, 2011).

Antiviral Activity

Further investigations into related 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides have unveiled their broad-spectrum antiviral activity against human herpesviruses. These compounds have been identified as potent inhibitors of herpesvirus polymerases, showcasing high specificity and promising therapeutic potential for viral infections (Schnute, Anderson, Brideau, Ciske, Collier, Cudahy, Eggen, Genin, Hopkins, Judge, Kim, Knechtel, Nair, Nieman, Oien, Scott, Tanis, Vaillancourt, Wathen, & Wieber, 2007).

Properties

IUPAC Name

4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-29-15-8-9-18(30-2)16(12-15)24-22(27)19-20(26)21-17(10-11-31-21)25(23(19)28)13-14-6-4-3-5-7-14/h3-12,26H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBATAATRSWZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.